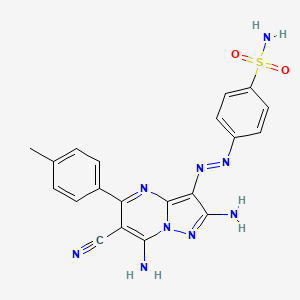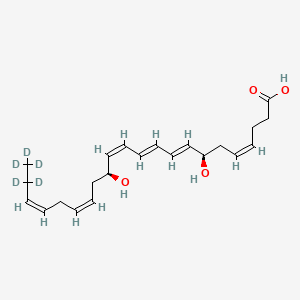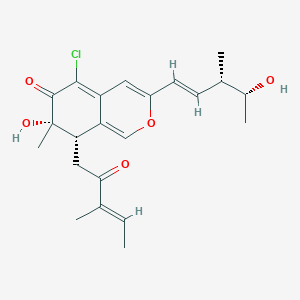
11-Epi-Chaetomugilin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Epi-Chaetomugilin I is a secondary metabolite produced by the fungus Chaetomium globosum. This compound belongs to the class of azaphilones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potent cytotoxic properties against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Epi-Chaetomugilin I involves several steps, starting from the isolation of the fungal strain Chaetomium globosum. The compound is typically extracted from the fungal culture using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and optimization of culture conditions could potentially scale up the production of this compound. Genetic engineering of the fungal strain to enhance the yield of this compound is also a promising avenue for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Epi-Chaetomugilin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Applications De Recherche Scientifique
11-Epi-Chaetomugilin I has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of azaphilones.
Biology: The compound is used to investigate the biological pathways involved in its cytotoxic effects.
Medicine: Due to its potent cytotoxicity, this compound is being explored as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 11-Epi-Chaetomugilin I involves the inhibition of key cellular pathways that are essential for cancer cell survival. The compound targets the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response and cell proliferation. By inhibiting this pathway, this compound induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Chaetomugilin I
- Chaetomugilin E
- Chaetomugilin F
- Chaetomugilin J
- Chaetomugilin N
Comparison: 11-Epi-Chaetomugilin I is unique among its analogs due to its distinct stereochemistry at the C-11 position. This unique configuration contributes to its potent cytotoxic activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C22H27ClO5 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
(7S,8S)-5-chloro-7-hydroxy-3-[(E,3S,4R)-4-hydroxy-3-methylpent-1-enyl]-7-methyl-8-[(E)-3-methyl-2-oxopent-3-enyl]-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO5/c1-6-12(2)19(25)10-18-17-11-28-15(8-7-13(3)14(4)24)9-16(17)20(23)21(26)22(18,5)27/h6-9,11,13-14,18,24,27H,10H2,1-5H3/b8-7+,12-6+/t13-,14+,18-,22-/m0/s1 |
Clé InChI |
BYFBAJVBSPNIFS-FLPRNSHASA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)C[C@H]1C2=COC(=CC2=C(C(=O)[C@@]1(C)O)Cl)/C=C/[C@H](C)[C@@H](C)O |
SMILES canonique |
CC=C(C)C(=O)CC1C2=COC(=CC2=C(C(=O)C1(C)O)Cl)C=CC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


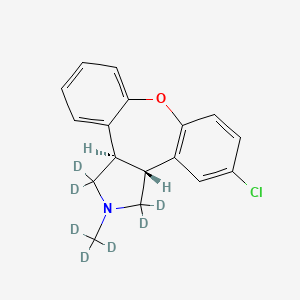


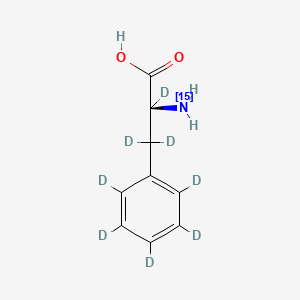
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)



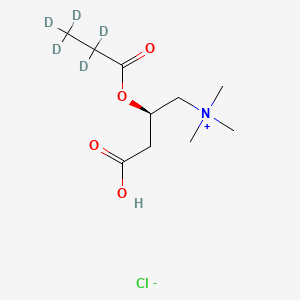
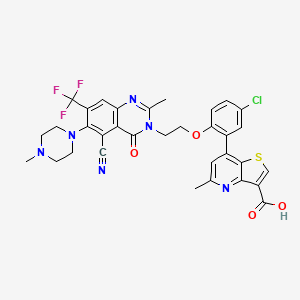
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
